molecular formula C6H6N4O B613801 7-Deazaguanine CAS No. 7355-55-7

7-Deazaguanine

Cat. No.: B613801
CAS No.: 7355-55-7
M. Wt: 150.14 g/mol
InChI Key: OLAFFPNXVJANFR-UHFFFAOYSA-N
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Description

7-Deazaguanine is a modified purine analog characterized by the replacement of the nitrogen atom at position 7 of guanine with a carbon atom (C–H) . This structural alteration eliminates a major groove hydrogen bond donor, modifies electronic properties, and enhances resistance to enzymatic degradation . Key features include:

  • Chemical Properties: Exhibits distinct tautomeric forms and increased hydrophobicity, facilitating stable interactions with metal ions .
  • Biological Roles: Found in tRNA (e.g., queuosine, archaeosine) to enhance translational accuracy and tRNA stability . In DNA, it serves as a defense mechanism in bacterial restriction-modification systems and phage anti-restriction strategies .

Preparation Methods

Biosynthetic Pathways in Bacterial Systems

The Dpd Gene Cluster and PreQ0 Biosynthesis

The bacterial dpd gene cluster encodes the enzymatic machinery for incorporating 7-deazaguanine derivatives into DNA. In Salmonella enterica serovar Montevideo, the pathway begins with the conversion of GTP to 7-cyano-7-deazaguanine (preQ0), a shared precursor for tRNA queuosine (Q) modifications and DNA this compound derivatives . The initial steps involve GTP cyclohydrolase I (GCHI), which produces dihydroneopterin triphosphate (H2NTP), followed by QueD and QueE enzymes that catalyze the formation of 7-carboxy-7-deazaguanine (CDG) . QueC then adenylates CDG to generate 7-amido-7-deazaguanine (ADG), which undergoes dehydration to yield preQ0 . This intermediate is critical for both tRNA and DNA modification pathways, creating potential substrate competition in vivo .

Enzymatic Insertion of preQ0 into DNA

The DpdA and DpdB proteins are essential for inserting preQ0 into bacterial DNA. DpdA, a homolog of tRNA-guanine transglycosylase (TGT), catalyzes a transglycosylation reaction that replaces guanine with preQ0 in DNA . Structural studies reveal that DpdA binds DNA through a conserved active site, with residues Tyr106 and Glu142 critical for base excision and preQ0 incorporation . DpdB, an ATPase, facilitates this process by hydrolyzing ATP to stabilize DNA-protein interactions or modulate DpdA activity . In vitro reconstitution experiments demonstrate that a system containing 5 μM DpdA, 5 μM DpdB, 20 μM preQ0, and 10 mM ATP achieves complete modification of pUC19 DNA within 60 minutes at 37°C .

Table 1: Key Enzymes in Bacterial this compound Biosynthesis

EnzymeFunctionCofactorsCatalytic Residues
DpdATransglycosylase (preQ0 insertion)ATP (via DpdB)Tyr106, Glu142
DpdBATPase (activity modulation)ATP → ADP + PiWalker A/B motifs
DpdCAmidase (preQ0 → ADG)H2OSer-His-Asp triad

Conversion to 2'-Deoxy-7-Amido-7-Deazaguanosine (dADG)

Following preQ0 insertion, DpdC hydrolyzes the nitrile group of DNA-embedded preQ0 to form dADG . This amidase activity requires no additional cofactors beyond water, with kinetic studies showing a kcat of 2.3 ± 0.1 min⁻¹ and KM of 15 ± 2 μM for preQ0-modified DNA . The dual-functionality of the dpd cluster—modifying DNA while providing restriction-enzyme resistance—highlights the evolutionary interplay between bacterial defense systems and nucleotide metabolism .

Enzymatic Modification in Phage DNA

Viral Utilization of this compound Derivatives

Archaeal and bacteriophage genomes employ this compound modifications to evade host restriction systems. Over 180 phages encode homologs of DpdA or QueC, with 60% targeting pathogenic hosts like Escherichia coli and Salmonella . For example, Escherichia phage CAjan uses DpdA to insert dPreQ1 (2'-deoxy-7-aminomethyl-7-deazaguanine) into its DNA, conferring resistance to 12 out of 15 tested restriction enzymes .

Pathway Intermediates in Phage Genomes

Phage DNA modifications include three intermediates of the this compound pathway:

  • dPreQ0 : The nitrile precursor, inserted by DpdA homologs .

  • dADG : Formed via phage-encoded amidases analogous to DpdC .

  • dPreQ1 : A reduced derivative involving aminomethylation, unique to viral systems .

Mass spectrometry of Enterobacteria phage 9g DNA revealed dADG at 0.8–1.2 modifications per 1,000 bases, compared to 0.2–0.4 for dPreQ0 . This stoichiometry suggests phages prioritize later pathway intermediates to maximize restriction evasion.

Chemical Synthesis of this compound Derivatives

Boc-Protected Synthesis of Pyrrolo[2,3-d]Pyrimidinones

A 2009 route enables the synthesis of this compound nucleosides via tert-butoxycarbonyl (Boc) protection strategies . The protocol involves:

  • Cyclization : Treating 4-chloro-5-iodopyrrolo[2,3-d]pyrimidine with NaN3 to form an azide intermediate.

  • Staudinger Reaction : Converting the azide to a phosphazene using triphenylphosphine.

  • Hydrolysis : Acidic cleavage yields 2-amino-7-deazaguanine derivatives .

Table 2: Key Reactions in Chemical Synthesis

StepReagentsConditionsYield
CyclizationNaN3, DMF80°C, 12 h78%
StaudingerPPh3, THFRT, 2 h92%
HydrolysisHCl (6M)100°C, 4 h85%

Advantages and Limitations

Chemical synthesis achieves milligram-scale production with purity >95% (HPLC) . However, it lacks the regioselectivity of enzymatic methods, often requiring chromatographic separation of N7 vs. N9 isomers . In contrast, DpdA-based systems exclusively modify DNA at guanine residues, avoiding isomer contamination .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Biosynthesis : Requires 60 minutes for complete DNA modification but depends on recombinant protein expression.

  • Phage Systems : Native phage enzymes modify DNA during replication, enabling high-throughput modification in infected hosts .

  • Chemical Synthesis : Suitable for analog development (e.g., 5-methyl-7-deazaguanine) but limited by multi-step purification .

Applications in Biotechnology

  • DNA Labeling : DpdA inserts preQ0 for click chemistry conjugation (e.g., azide-alkyne cycloaddition) .

  • Antiviral Agents : this compound analogs inhibit viral polymerases by mimicking GTP .

  • Epigenetic Studies : dADG serves as a stable epigenetic marker in bacterial chromatin .

Chemical Reactions Analysis

Chemical Modifications and Their Functions

The presence of 7-deazaguanine derivatives in DNA serves critical functions, particularly in protecting phage genomes from restriction enzymes. The following modifications have been identified:

  • 2′-Deoxy-7-amido-7-deazaguanine (dADG) : This derivative plays a role in evading host restriction systems.

  • 2′-Deoxy-7-cyano-7-deazaguanine (dPreQ0) : Acts as an intermediate in both tRNA modification pathways and DNA protection mechanisms.

  • 2′-Deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1) : Newly identified derivative that enhances genomic stability.

These modifications are crucial for the survival of certain bacterial strains and phages, allowing them to resist degradation by host nucleases .

Enzymatic Mechanisms

Recent studies have elucidated the roles of various enzymes involved in the incorporation of this compound into DNA:

  • DpdA : A transglycosylase that facilitates the insertion of preQ0 into DNA through a unique mechanism involving ATP hydrolysis.

  • DpdB : Exhibits ATPase activity essential for the transglycosylation process, highlighting an unexpected interaction between energy metabolism and nucleobase modification.

The structural analysis of these enzymes has revealed critical active site residues necessary for their catalytic functions, providing insights into their mechanisms .

Protective Functions Against Restriction Enzymes

The incorporation of this compound derivatives into viral genomes has been shown to confer resistance against bacterial restriction-modification systems. For instance:

  • Phages encoding DpdA exhibit enhanced survival rates when infecting bacterial hosts due to the protective nature of modified bases like dADG and dPreQ0.

This discovery underscores the evolutionary arms race between phages and bacteria, where modifications such as those involving this compound play pivotal roles in genetic stability and survival .

Data Tables

Scientific Research Applications

Viral Genomic Protection

One of the primary applications of 7-deazaguanine is its role in protecting viral genomic DNA from host restriction enzymes. Research has shown that bacteriophages utilize this compound modifications to evade bacterial defense mechanisms. For instance, a study identified multiple derivatives of this compound in phage DNA that help these viruses resist host restriction-modification (RM) systems .

Key Findings:

  • Modification Mechanism: The insertion of 2′-deoxy-7-deazaguanine is facilitated by enzymes such as DpdA, which acts as a guanine transglycosylase .
  • Diversity of Modifications: Eight derivatives have been cataloged, including previously unknown forms that enhance the resilience of phage genomes against host defenses .

Synthetic Biology

In synthetic biology, this compound derivatives have been employed to create nucleic acid constructs with enhanced stability and reduced susceptibility to nucleases. These properties make them valuable for developing novel biotechnological applications such as gene editing and therapeutic delivery systems.

Applications in Synthetic Biology:

  • tRNA Modifications: Certain derivatives like queuosine are involved in minimizing translational errors and stabilizing tRNA molecules .
  • Gene Editing Tools: The unique properties of this compound allow for innovative approaches in genome editing technologies, such as CRISPR/Cas9 systems, where they can be used to modify guide RNAs or target sequences for improved specificity and efficiency .

Epigenetic Regulation

Recent studies have highlighted the role of this compound in epigenetic modifications within bacterial systems. These modifications can influence gene expression patterns and cellular responses to environmental changes.

Research Insights:

  • Bacterial Defense Mechanisms: The presence of this compound derivatives in bacterial DNA serves as a defense mechanism against phage attacks, showcasing an evolutionary arms race between bacteria and viruses .
  • Functional Implications: The incorporation of these modifications into DNA has implications for understanding bacterial adaptation and resilience .

Data Tables

Application AreaKey FindingsReferences
Viral Genomic ProtectionModifications protect phage DNA from RM systems
Synthetic BiologyUsed in tRNA stabilization and gene editing
Epigenetic RegulationInfluences gene expression in bacteria

Case Studies

  • Bacteriophage CAjan :
    • Context : This phage was found to incorporate up to 32% of its guanines with preQ0 (a form of this compound), enhancing its ability to evade host defenses.
    • Significance : Demonstrates the evolutionary advantage conferred by these modifications in viral survival strategies .
  • CRISPR/Cas9 Systems :
    • Context : Researchers integrated this compound derivatives into guide RNAs to assess their impact on genome editing efficiency.
    • Outcome : Enhanced specificity and reduced off-target effects were observed, indicating potential for improved gene therapy applications .

Mechanism of Action

The mechanism of action of 7-deazaguanine involves its incorporation into DNA and tRNA, where it replaces guanine. This modification alters the structure and function of the nucleic acids, affecting processes such as translation and replication. The molecular targets include tRNA-guanine transglycosylase enzymes, which catalyze the exchange of guanine for this compound .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key 7-deazaguanine derivatives and related compounds:

Compound Substituent at Position 7 Biological Role Organism/Source References
This compound (base) C–H tRNA/DNA modification; enzyme recognition, metal binding Bacteria, phages, eukaryotes
preQ₀ (7-cyano) –CN Precursor for tRNA queuosine and DNA modifications; synthesized via Que enzymes Salmonella, phages
preQ₁ (7-aminomethyl) –CH₂NH₂ Intermediate in queuosine biosynthesis; incorporated into tRNA by Tgt enzymes Bacteria, archaea
dADG (7-amidino) –CH₂NHC(=NH)NH₂ Phage DNA anti-restriction; protects against host nucleases Escherichia phage 9g
dCDG (7-carboxy) –COOH Radical SAM enzyme product; associated with oxidative stress resistance Sulfolobus virus STSV2
Queuosine (Q) Cyclopentenediol moiety tRNA anticodon modification; prevents translational errors Eukaryotes, bacteria
Archaeosine (G⁺) –CH₂CH(NH₂)COOH Stabilizes tRNA tertiary structure in hyperthermophiles Archaea

Key Distinctions

  • Hydrogen Bonding: this compound lacks the N7 hydrogen bond donor, reducing major groove protein interactions compared to guanine . Derivatives like preQ₁ restore cationic interactions via aminomethyl groups .
  • Enzymatic Synthesis :
    • preQ₀ synthesis involves GTP via FolE, QueD, QueE, and QueC .
    • preQ₁ is generated via NADPH-dependent reduction of preQ₀ by QueF .
    • Radical SAM enzymes (e.g., QueE) catalyze carboxy-group additions in dCDG .
  • Functional Specialization :
    • Phage derivatives (dADG, dCDG) prioritize anti-restriction via steric hindrance against endonucleases .
    • tRNA modifications (Q, G⁺) optimize ribosomal interactions .

DNA Protection Mechanisms

  • This compound derivatives in phage DNA (e.g., dADG, dPreQ₀) reduce restriction enzyme binding by 10–100-fold, enhancing viral persistence .
  • Escherichia phage 9g mutants lacking this compound show 90% reduced fitness against BREX and RADAR host defenses .

Thermodynamic and Structural Impacts

  • DNA Stability: this compound incorporation decreases duplex stability (ΔTm = −3°C per modification) due to disrupted hydration . However, 7-aminomethyl derivatives restore stability via cationic interactions .
  • Electron Transfer: this compound facilitates ultrafast electron transfer (5–75 ps) in DNA, independent of donor-acceptor distance, enabling applications in biosensors .

Enzymatic and Evolutionary Insights

  • Substrate Plasticity: QueF enzymes, initially misannotated as GTP cyclohydrolases, instead reduce preQ₀ to preQ₁ using NADPH .
  • Horizontal Gene Transfer: Genomic islands (e.g., dpdA-K cluster in Salmonella) encode this compound modification systems, suggesting evolutionary adaptation for foreign DNA defense .

Data Tables

Table 1. Enzymatic Pathways for this compound Derivatives

Enzyme Function Substrate Product Organism
QueE Radical SAM carboxy-transferase 6-CP dCDG Bacillus subtilis
QueF NADPH-dependent reductase preQ₀ preQ₁ Escherichia coli
DpdA DNA transglycosylase preQ₀ dPreQ₀-DNA Phages, bacteria
ArcS tRNA/DNA dual-specific transglycosylase preQ₀ dG⁺-DNA Archaea, phages

Biological Activity

7-Deazaguanine (7DG) is a modified nucleobase derived from guanine, notable for its unique structural and functional properties. It has been identified in various biological systems, particularly in bacteriophages and certain bacterial species, where it plays critical roles in protecting genomic DNA from host restriction enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, derivatives, and implications in molecular biology.

Structural Characteristics

This compound is characterized by the substitution of the nitrogen atom at position 7 of the guanine base with a carbon atom. This modification alters the hydrogen bonding and steric properties of the base, influencing its interactions within nucleic acids. The structural variation leads to several derivatives, including:

Derivative Chemical Structure Function
2′-deoxy-7-deazaguanine (dDG)![dDG structure]Protects viral DNA from restriction enzymes
2′-deoxy-7-amido-7-deazaguanine (dADG)![dADG structure]Modifies DNA to evade host defenses
2′-deoxy-7-carboxy-7-deazaguanine (dCDG)![dCDG structure]Involved in DNA stability and function

Protection Against Restriction Enzymes

One of the primary biological activities of this compound is its role in protecting viral genomic DNA from bacterial restriction-modification (RM) systems. Bacteriophages have evolved mechanisms to incorporate this compound into their DNA, allowing them to evade degradation by host restriction enzymes. For instance, studies have shown that phages such as Enterobacteria phage 9g utilize this compound modifications to replace guanine bases in their genomes, thereby enhancing resistance against host defenses .

Modification Pathways

The insertion of this compound into DNA is facilitated by specific enzymes known as guanine transglycosylases. The DpdA family of proteins plays a crucial role in this process. Recent research has identified multiple subfamilies of DpdA that exhibit varying affinities for different derivatives of this compound, highlighting the evolutionary adaptation of phages to optimize their genomic integrity .

Phage Genomes

A comprehensive analysis of phage genomes revealed that over 180 phages encode for enzymes involved in the synthesis and incorporation of this compound derivatives. Notably, the Escherichia phage CAjan was found to replace up to 32% of its guanine bases with preQ0 (a derivative), showcasing a significant modification that enhances its survival against bacterial defenses .

Bacterial Systems

In bacteria, the presence of this compound modifications has been linked to RM systems encoded by dpd genes located within genomic clusters. These systems are essential for bacterial survival against phage infections and highlight the ongoing arms race between bacteria and their viral counterparts .

Research Findings

Recent studies have provided insights into the biosynthetic pathways that generate various this compound derivatives. Key enzymes involved include:

  • DpdL : Catalyzes the decarboxylation of carboxy-derivatives.
  • DpdN : Responsible for formyltransferase activities.
  • DpdM : Functions as a methyltransferase, contributing to further modifications .

These findings underscore the complexity and adaptability of molecular mechanisms involving this compound across different organisms.

Properties

IUPAC Name

2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFFPNXVJANFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223745
Record name 7-Deazaguanine
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7355-55-7
Record name 7-Deazaguanine
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Record name 7355-55-7
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Record name 7-Deazaguanine
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Record name 7-DEAZAGUANINE
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Synthesis routes and methods I

Procedure details

A mixture of 2,4-diamino-6-hydroxypyrimidine (300 g, 2.37 mol), chloroacetaldehyde (50% aq. solution, 382 g, 2.43 mol, 303 mL, 1.02 eq.), sodium acetate (195 g, 2.37 mol), DMF (2.5 L), and water (360 mL) was stirred mechanically at rt for 2 days. The resulting solid was collected by filtration, and washed with water (50 mL×3). The mother liquor was concentrated to give additional material which was washed with water (50 mL×3). The combined solid materials were recrystallized from MeOH to give the title compound as a white powder (186 g, 52% yield, HPLC purity: 100%). tR: 2.21 min. 1H-NMR (DMSO-d6) δ 11.00 (br. s, 1H), 10.33 (br. s, 1H), 6.63 (q, 1H), 6.21 (q, 1H), 6.12 (br. s, 2H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
303 mL
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reactant
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Quantity
195 g
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reactant
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Quantity
2.5 L
Type
reactant
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Quantity
360 mL
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Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-diamino-6-hydroxypyrimidine (20.0 g, 159 mmol) and NaOAc (26.0 g, 317 mmol) in H2O (300 mL) at 65° C. was added a solution of chloroacetaldehyde (22.0 mL, 50% in H2O, 173 mmol) in H2O (22 mL) dropwise for 90 min. The mixture was stirred at 65° C. for an additional 2 h and cooled to room temperature. The reaction mixture was concentrated in vacuo to one third of its original volume and stored at 4° C. for 16 h. The light pink precipitates were filtered, washed with an ice cold H2O (5 mL), and dried under high vacuum for 16 h. The precipitates were placed in Soxhlet extractor and refluxed with methanol (200 mL) for 24 h. The methanol was concentrated to give 13.3 g (56%) of 2-amino-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one as a light pink solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
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Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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